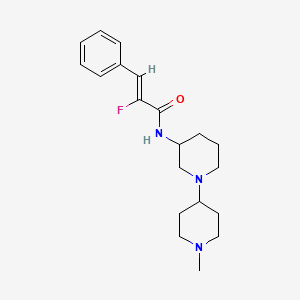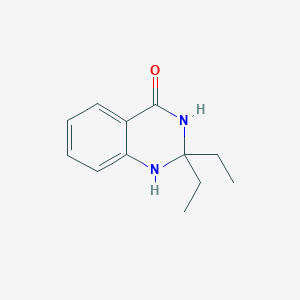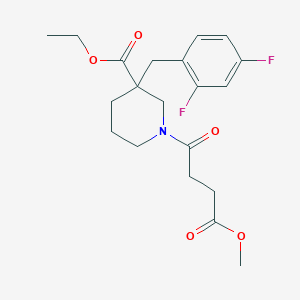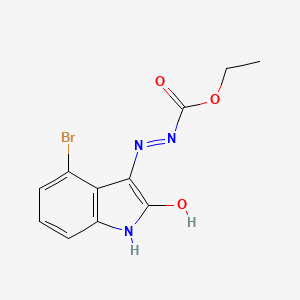![molecular formula C19H17Cl2N3O5S B6092373 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE](/img/structure/B6092373.png)
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a sulfamoyl group, a cyano group, and a benzodioxol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxol Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Sulfamoyl Group: This step involves the reaction of the intermediate with bis(2-chloroethyl)amine under controlled conditions.
Coupling with the Benzamide Core: The final step involves the coupling of the intermediate with a benzamide derivative, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Disrupt Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis.
Induce Apoptosis: In cancer cells, it can induce programmed cell death through various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-BENZOIC ACID: Similar structure but lacks the benzodioxol moiety.
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE: Contains a benzothiazol moiety instead of benzodioxol.
Uniqueness
4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the benzodioxol moiety, in particular, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Eigenschaften
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S/c20-5-7-24(8-6-21)30(26,27)15-3-1-13(2-4-15)19(25)23-16-10-18-17(28-12-29-18)9-14(16)11-22/h1-4,9-10H,5-8,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVWILUBEFDTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B6092293.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B6092297.png)
![4-METHOXY-2-{[4-(3-NITROBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B6092303.png)
![1-BENZOYL-3-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA](/img/structure/B6092307.png)

![4-BROMO-1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B6092312.png)



![2-{[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6092335.png)
![4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B6092348.png)
![3-[6-oxo-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-3-yl]-2,4-pentanedione](/img/structure/B6092351.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B6092359.png)
